

Biological activity of 3-cyano-1H-indole-7-carboxylic acid derivatives.

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Compound of Interest

Compound Name:	3-cyano-1H-indole-7-carboxylic Acid
Cat. No.:	B1280462

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An In-depth Technical Guide on the Biological Activity of **3-Cyano-1H-indole-7-carboxylic Acid** Derivatives as Allosteric IGF-1R Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biological activity of a novel class of **3-cyano-1H-indole-7-carboxylic acid** derivatives. These compounds have been identified as potent and selective allosteric inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology. This document summarizes their quantitative inhibitory activities, details the experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.^{[1][2]} Its signaling pathways, including the PI3K/Akt and Ras-MAPK pathways, are often dysregulated in various cancers, making IGF-1R an attractive therapeutic target.^{[1][3]} Allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket, offer a promising strategy for achieving high selectivity against other kinases, particularly the highly homologous Insulin Receptor (InsR).^{[4][5]}

A novel class of allosteric IGF-1R inhibitors based on the **3-cyano-1H-indole-7-carboxylic acid** scaffold has been discovered.[4][5] The lead compound, **3-cyano-1H-indole-7-carboxylic acid** {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, demonstrates nanomolar biochemical potency and micromolar activity in cellular assays, with excellent selectivity over the Insulin Receptor.[4][5]

Quantitative Biological Data

The inhibitory activities of a series of **3-cyano-1H-indole-7-carboxylic acid** derivatives were evaluated in both biochemical and cellular assays against IGF-1R and the closely related InsR. The data, presented as IC₅₀ values, are summarized in the table below for comparative analysis.

Compound ID	Modification	IGF-1R IC ₅₀ (µM) [Biochemical]	InsR IC ₅₀ (µM) [Biochemical]	Selectivity (InsR/IGF-1R)	IGF-1R IC ₅₀ (µM) [Cellular, MCF-7]	InsR IC ₅₀ (µM) [Cellular]
2	7-yl-indole amide	2.5	>50	>20	4.5	>30
3	4-yl-indole amide	6.0	35	5.8	40	>30
7	7-yl-indole, 5-F	1.8	2.5	1.4	4.1	>30
10	7-yl-indole, 3-CN	0.22	5.0	23	5.0	>30
11	7-yl-indole, 3-Cl	0.35	5.0	14	2.2	>30
12	7-yl-indole, 3-Br	0.45	6.0	13	4.0	>30

Data extracted from ACS Med. Chem. Lett. 2010, 1, 5, 199–203.[4]

Experimental Protocols

Recombinant IGF-1R and InsR Biochemical Assay

This protocol describes the in vitro kinase assay to determine the biochemical potency of the inhibitors.

- Enzyme and Substrate Preparation: Recombinant human GST-IGF-1R kinase and a biotinylated peptide substrate are used.[2]
- Reaction Mixture: The assay is typically performed in a buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, and 50µM DTT.[6]
- Inhibitor Addition: The **3-cyano-1H-indole-7-carboxylic acid** derivatives are dissolved in DMSO and added to the reaction mixture at various concentrations.
- Kinase Reaction: The reaction is initiated by adding ATP. The mixture is incubated for a set period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.[6]
- Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent assay kit such as ADP-Glo™.[6] Alternatively, the phosphorylated substrate can be detected using a phospho-tyrosine antibody in a DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) format.[2]
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular IGF-1R Phosphorylation Assay (MCF-7 Cells)

This protocol outlines the cell-based assay to assess the inhibition of IGF-1R autophosphorylation in a cellular context.

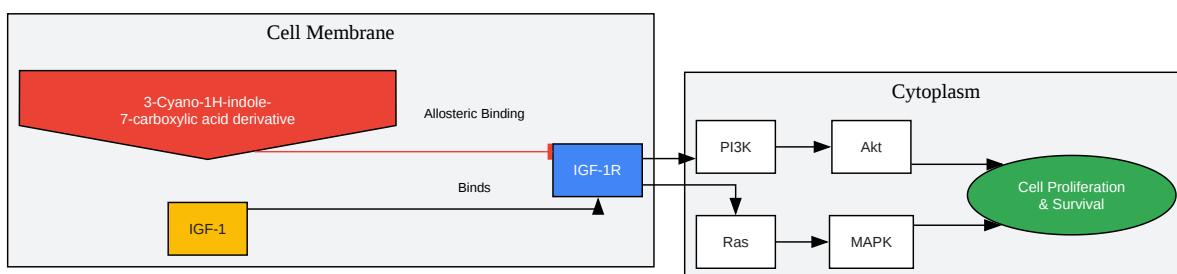
- Cell Culture: Human breast cancer cells (MCF-7), which endogenously express IGF-1R, are cultured in appropriate media until they reach a suitable confluence.
- Serum Starvation: Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor tyrosine kinase activity.
- Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test compounds for a defined time.

- IGF-1 Stimulation: The cells are then stimulated with a sub-maximal concentration of IGF-1 (e.g., ~7.0 ng/mL) for a short period (e.g., 20 minutes) to induce IGF-1R autophosphorylation.[3]
- Cell Lysis: The cells are lysed, and the protein concentration of the lysates is determined.
- Phospho-IGF-1R Detection: The level of phosphorylated IGF-1R is quantified using a capture ELISA (Enzyme-Linked Immunosorbent Assay).[4] In this assay, a capture antibody binds total IGF-1R, and a detection antibody specific for the phosphorylated tyrosine residues is used for quantification.
- Data Analysis: The IC₅₀ values are determined by analyzing the dose-response curve of inhibitor concentration versus the level of IGF-1R phosphorylation.

Signaling Pathways and Experimental Visualization

Allosteric Inhibition of the IGF-1R Signaling Pathway

The **3-cyano-1H-indole-7-carboxylic acid** derivatives act as allosteric inhibitors of IGF-1R. They bind to a site distinct from the ATP-binding pocket, leading to a conformational change that prevents the receptor's kinase activity. This, in turn, blocks the downstream signaling cascades responsible for cell proliferation and survival.

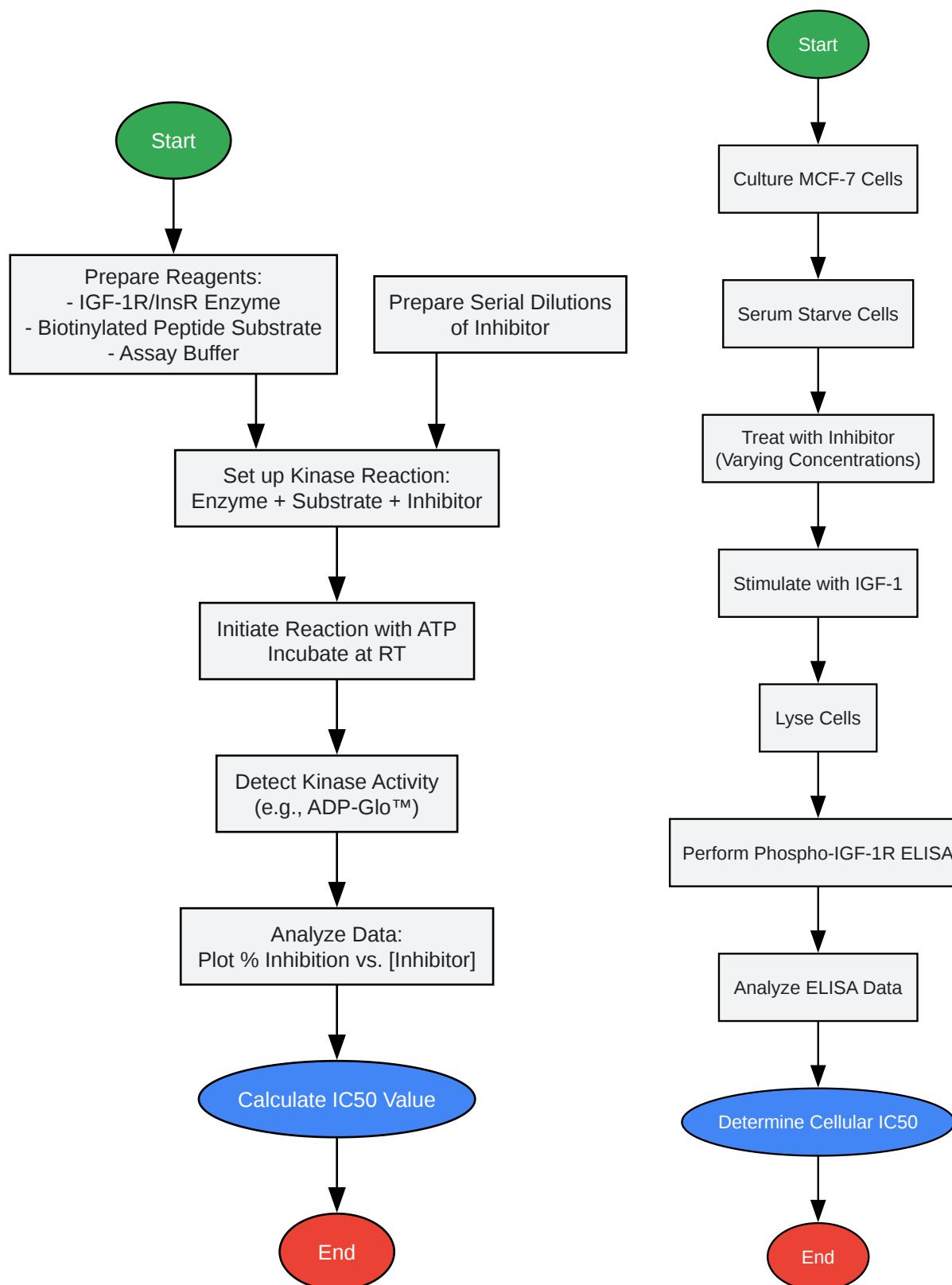


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Caption: Allosteric inhibition of the IGF-1R signaling pathway.

Workflow for Biochemical IC50 Determination

The following diagram illustrates the key steps involved in determining the biochemical IC50 values for the inhibitors.

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